N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-[1,1'-biphenyl]-4-carboxamide
Description
N-(3,3,5-Trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-[1,1'-biphenyl]-4-carboxamide is a synthetic small molecule featuring a benzoxazepine core fused with a biphenyl carboxamide moiety. The benzoxazepine ring system (a seven-membered heterocycle containing oxygen and nitrogen) is substituted with three methyl groups at positions 3,3,5 and an oxo group at position 2. This compound is of interest due to its hybrid structure, which combines features of both benzodiazepine-like scaffolds (via the benzoxazepine ring) and aryl carboxamide derivatives, often associated with receptor-binding activity .
Properties
IUPAC Name |
4-phenyl-N-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c1-25(2)16-30-22-15-20(13-14-21(22)27(3)24(25)29)26-23(28)19-11-9-18(10-12-19)17-7-5-4-6-8-17/h4-15H,16H2,1-3H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYPADVTADDIBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4)N(C1=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-[1,1’-biphenyl]-4-carboxamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxazepine ring and the attachment of the biphenyl group. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-[1,1’-biphenyl]-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield various oxidized derivatives, while reduction reactions may produce reduced forms of the compound.
Scientific Research Applications
N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-[1,1’-biphenyl]-4-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and treatments for various diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-[1,1’-biphenyl]-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several classes of molecules, particularly biphenyl carboxamide derivatives and benzoxazepine analogs . Below is a comparative analysis based on synthesis, functional groups, and reported biological activities.
Table 1: Structural and Functional Comparison
Key Observations:
Structural Divergence: Unlike the thiourea-containing biphenyl carboxamide derivatives synthesized by Al-hazam et al. , the target compound lacks sulfur-based functional groups. The 3,3,5-trimethyl and 4-oxo groups on the benzoxazepine ring differentiate it from classical benzodiazepines, which typically lack such substitutions.
Functional Implications: The biphenyl carboxamide moiety is a common feature in molecules targeting aromatic hydrocarbon receptors or protein-protein interactions. However, in , thiourea derivatives exhibited antibacterial activity, whereas the benzoxazepine-containing compound’s activity remains uncharacterized in the provided evidence. Benzoxazepines are historically linked to serotonin (5-HT) receptor modulation .
Synthetic Complexity :
- The synthesis of the target compound likely involves multi-step processes, including the formation of the benzoxazepine ring and subsequent coupling with biphenyl-4-carboxamide. This contrasts with the thiourea derivatives in , which were synthesized via reaction of biphenyl carbonyl isothiocyanate with primary amines .
Research Findings and Limitations
- Pharmacological Data Gap: No direct pharmacological data for the target compound are provided in the evidence. Its comparison to serotonin receptor ligands () is speculative, relying solely on structural analogy.
- Antibacterial Activity : While biphenyl carboxamide-thiourea hybrids exhibit antibacterial effects , the benzoxazepine-biphenyl hybrid’s biological profile may differ significantly due to divergent functional groups.
- Theoretical vs.
Biological Activity
N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-[1,1'-biphenyl]-4-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, chemical properties, and various biological activities supported by research findings.
Chemical Structure and Properties
The compound's structure features a benzoxazepine core linked to a biphenyl moiety through a carboxamide functional group. This unique configuration may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₉N₃O₂ |
| Molecular Weight | 289.34 g/mol |
| CAS Number | 921586-96-1 |
| Density | Not Available |
| Melting Point | Not Available |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Formation of the Benzoxazepine Ring : Utilizing cyclization reactions.
- Amidation : Reaction with appropriate amines to form the carboxamide linkage.
- Purification : Techniques such as chromatography are used to isolate the final product.
Anticancer Properties
Research has indicated that benzoxazepine derivatives exhibit significant anticancer activity. A study highlighted the structure-activity relationship (SAR) of benzoxazepines and their ability to inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and death.
Antimicrobial Activity
Preliminary studies suggest that this compound also possesses antimicrobial properties. It has been tested against various bacterial strains with notable efficacy:
- Efficacy Against Bacteria : In vitro tests have shown that the compound inhibits the growth of Gram-positive and Gram-negative bacteria.
Case Studies
-
In Vitro Studies on Cancer Cell Lines :
- A study demonstrated that this compound significantly reduced cell viability in breast cancer cell lines by inducing apoptosis (source: ResearchGate).
-
Antimicrobial Testing :
- In a recent study published in Journal of Antimicrobial Chemotherapy, the compound showed a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus and Escherichia coli (source: PubChem).
The biological activity is believed to stem from the compound's ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell proliferation and survival pathways.
Q & A
Basic Research Questions
Q. What are the critical steps and reagents for synthesizing N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-[1,1'-biphenyl]-4-carboxamide?
- Synthesis Steps :
- Formation of the benzoxazepine core via cyclization under controlled temperature (60–80°C) and basic conditions (e.g., potassium carbonate) .
- Coupling of the biphenyl-4-carboxamide moiety using catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura reactions .
- Key Reagents :
- Solvents: Dichloromethane (DCM) for ring closure; dimethylformamide (DMF) for amide bond formation .
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Analytical Methods :
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and ring systems (e.g., characteristic shifts for oxazepine carbonyl at ~170 ppm) .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .
Q. What are the stability considerations for handling this compound?
- Storage : Store at –20°C under inert gas (argon) to prevent oxidation of the tetrahydrobenzoxazepine ring .
- Reactivity : Susceptible to hydrolysis under acidic/basic conditions; avoid aqueous workups unless pH-neutral .
Advanced Research Questions
Q. How can reaction yields be optimized for the coupling of the biphenyl moiety to the benzoxazepine core?
- Methodological Insights :
- Catalyst Screening : PdCl₂(dppf) increases cross-coupling efficiency (yield: 65% → 82%) compared to Pd(PPh₃)₄ .
- Solvent Effects : Tetrahydrofuran (THF) improves solubility of aromatic intermediates versus DMF .
- Table: Yield Optimization Strategies
| Condition | Yield (%) | Purity (%) |
|---|---|---|
| Pd(PPh₃)₄, DMF | 65 | 90 |
| PdCl₂(dppf), THF | 82 | 95 |
| Data adapted from |
Q. What strategies resolve contradictions in reported biological activity data for benzoxazepine derivatives?
- Case Study : Discrepancies in IC₅₀ values for kinase inhibition (e.g., 0.5 μM vs. 2.1 μM in similar assays).
- Root Cause : Variations in assay buffer pH affecting compound solubility .
- Resolution : Standardize DMSO concentration (<1%) and use LC-MS to quantify free compound in solution .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Approaches :
- Docking Studies : Use AutoDock Vina to model binding to kinase ATP pockets (e.g., CDK2) .
- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns .
- Validation : Correlate computed binding energies (ΔG = –9.2 kcal/mol) with experimental IC₅₀ values .
Q. What are the challenges in scaling up synthesis from milligram to gram quantities?
- Key Issues :
- Exothermic Reactions : Mitigate using jacketed reactors for temperature control during cyclization .
- Purification : Replace column chromatography with recrystallization (ethanol/water) for cost efficiency .
Methodological Guidance
-
Data Contradiction Analysis :
-
Advanced Characterization :
- X-ray Crystallography : Resolve ambiguous NMR signals by growing single crystals (solvent: chloroform/hexane) .
- In Vitro ADMET : Assess metabolic stability using human liver microsomes (HLMs) with LC-MS/MS quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
